Sensory Profile: A Spicy-Cinnamon Note Unmatched by Common Furan Derivatives
At a standard tasting concentration of 10 ppm, 2-Methyl-3-(2-furyl)propenal provides a complex 'spicy, cinnamon, cassia and woody' flavor profile . In contrast, the structurally simpler analog furfural is characterized by a 'bready' aroma [1], while 2-acetylfuran imparts a 'nutty' note [2]. This distinct organoleptic signature makes 2-Methyl-3-(2-furyl)propenal the specific choice for spicy and cinnamon flavor formulations.
| Evidence Dimension | Sensory Character (Taste/Aroma) |
|---|---|
| Target Compound Data | Spicy, cinnamon, cassia, woody |
| Comparator Or Baseline | Furfural: Bready; 2-Acetylfuran: Nutty |
| Quantified Difference | Qualitative difference in principal flavor notes |
| Conditions | Taste characteristics at 10 ppm for target compound ; Odor descriptions for furfural and 2-acetylfuran [1][2]. |
Why This Matters
This qualitative difference in primary flavor character is a critical specification for formulators seeking a spicy, cinnamon note rather than a bready or nutty profile.
- [1] PMC. (n.d.). Table 6: Odor Descriptors. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6266418/table/Tab6/ View Source
- [2] PMC. (n.d.). Table 6: Odor Descriptors. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6266418/table/Tab6/ View Source
